Furfuryl methacrylate

self-healing adhesives Diels–Alder reversible networks thin film adhesion

Researchers needing thermoreversible crosslinking have limited options. Furfuryl methacrylate (FMA) solves this via Diels-Alder click chemistry enabled by its furan ring-a conjugated diene absent in standard methacrylates. • Debondable/re-bondable adhesives: >3 MPa lap shear strength over multiple cycles • Bio-renewable DLP 3D printing diluent: fracture toughness 37→~100 J/m², Tg >200°C • Self-healing optical coatings with elevated refractive index (n20/D 1.482) ≥95% purity, stabilized with 200 ppm MEHQ. Not interchangeable with MMA or THFMA in DA-based systems.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 3454-28-2
Cat. No. B1215820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl methacrylate
CAS3454-28-2
Synonymsfurfuryl methacrylate
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC=CO1
InChIInChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3
InChIKeyDWXAVNJYFLGAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Methacrylate (CAS 3454-28-2): Technical Baseline for Scientific Procurement and Comparator-Driven Selection


Furfuryl methacrylate (FMA) is a heterocyclic methacrylate ester in which the methacryloyl group is linked to a furan-2-ylmethyl moiety. The monomer is industrially produced via transesterification of methyl methacrylate with biomass-derived furfuryl alcohol [1]. Its defining structural feature is the conjugated diene system within the furan ring, which imparts Diels–Alder (DA) reactivity absent in conventional alkyl methacrylates. Key physical constants include a density of 1.078 g/mL at 25 °C, a refractive index n20/D of 1.482, and a boiling point of 80–82 °C at 5 mmHg . Commercial grades are typically supplied at 95–97% purity stabilized with 200 ppm monomethyl ether hydroquinone (MEHQ) and require storage protected from light .

Why Methyl Methacrylate or Tetrahydrofurfuryl Methacrylate Cannot Replace Furfuryl Methacrylate in Thermoreversible and Bio-Based Polymer Systems


Furfuryl methacrylate cannot be interchanged with methyl methacrylate (MMA) or tetrahydrofurfuryl methacrylate (THFMA) in applications that exploit thermoreversible crosslinking, bio-renewable content, or tunable copolymer composition. The furan ring of FMA contains a conjugated diene that enables efficient Diels–Alder (DA) click reactions with maleimide dienophiles, yielding thermally reversible covalent networks [1]. MMA (C5H8O2) possesses no heterocyclic ring and is entirely incapable of DA chemistry. THFMA (C9H14O3) bears a saturated tetrahydrofuran ring that lacks the requisite conjugated π-system and therefore cannot function as a diene [2]. Copolymerization behaviour further distinguishes these monomers: the reactivity ratio pair rFMA = 1.56 / rMMA = 0.56 in atom-transfer radical polymerization (ATRP) demonstrates that FMA is preferentially incorporated into growing copolymer chains, altering both composition drift and ultimate network architecture relative to MMA-rich systems [3]. Substitution of FMA with either MMA or THFMA eliminates the thermoreversible crosslinking mechanism and fundamentally alters the material property landscape.

Quantitative Differentiation Evidence: Furfuryl Methacrylate vs Closest Analogs and Alternatives


Reversible Adhesive Lap Shear Strength: Poly(FMA) Diels–Alder Network vs Commercial Cyanoacrylate

A thin-film adhesive based on poly(furfuryl methacrylate) (pFMA) crosslinked with aliphatic bismaleimide via the Diels–Alder reaction achieves a lap shear strength of 3.07 MPa on glass substrates and maintains full adhesion–debonding reversibility over three complete cycles [1]. In contrast, commercial cyanoacrylate adhesives, which rely on irreversible covalent bonding, can adhere only once and cannot be thermally debonded or reused. No adhesion occurred in control experiments where the furan groups were replaced by non-diene epoxy groups, confirming that the furan diene is essential for mechanistically distinct performance [1]. The retro-Diels–Alder (rDA) decrosslinking occurs upon heating, enabling clean separation and subsequent rebonding upon cooling.

self-healing adhesives Diels–Alder reversible networks thin film adhesion thermoreversible crosslinking

ATRP Copolymerization Reactivity Ratios: Furfuryl Methacrylate (r = 1.56) Preferentially Incorporates Over Methyl Methacrylate (r = 0.56)

In atom-transfer radical copolymerization (ATRP) of FMA with MMA catalyzed by CuCl/HMTETA at 90 °C in toluene, the monomer reactivity ratios determined by both Fineman–Ross and Kelen–Tüdös methods are rFMA = 1.56 and rMMA = 0.56 [1]. The product rFMA × rMMA = 0.87, indicating a slight tendency toward alternating copolymerization, but rFMA substantially exceeds rMMA, meaning FMA monomer is consumed faster and preferentially enriched in the copolymer at low conversion. This reactivity imbalance drives composition drift during batch polymerization and dictates that FMA/MMA copolymers are not statistically random but possess gradient microstructures. By contrast, conventional radical copolymerization of FMA with styrene yields rFMA = 0.33–0.42 and rST = 0.34–0.44—an approximately azeotropic pair—illustrating that the FMA reactivity profile is highly comonomer- and mechanism-dependent [2].

atom transfer radical polymerization reactivity ratios copolymer composition control thermally amendable copolymers

Bio-Renewable 3D Printing Resin Toughness: FMA-Containing Isosorbide Methacrylate Blend Achieves 2.7× Fracture Toughness Over Neat Homopolymer

In digital light processing (DLP) 3D printing resin formulations, blending the brittle bio-based monomer isosorbide methacrylate with furfuryl methacrylate (FMA) and bis-hydroxymethyl-furan methacrylate (BHMF-M) raises the fracture toughness from GIc = 37 J/m² (isosorbide methacrylate homopolymer) to approximately 100 J/m² while preserving a glass transition temperature above 200 °C [1]. The FMA comonomer contributes both furan-mediated network modulation and bio-renewable carbon content, as FMA is derived from furfuryl alcohol—a product of hemicellulose processing from agricultural waste such as corn cobs and sugarcane bagasse [2]. In contrast, petroleum-derived MMA and other alkyl methacrylates offer no inherent bio-based carbon and cannot deliver equivalent toughness enhancement in these rigid, high-Tg thermoset systems.

bio-based polymers vat photopolymerization fracture toughness isosorbide methacrylate digital light processing

Radical Polymerization Processability: Furfuryl Methacrylate Yields Linear Polymers Whereas Furfuryl Acrylate Crosslinks Uncontrollably Below 7% Conversion

Under photochemically initiated free radical polymerization with AIBN at 40 °C, furfuryl acrylate (FA) deviates from classical free radical kinetics and forms crosslinked, insoluble polymers even at monomer conversions below 7% [1]. This premature crosslinking is attributed to the participation of the hydrogen at the C-5 position of the furan ring in degradative chain transfer and subsequent branching reactions. In contrast, furfuryl methacrylate (FMA) can be polymerized under controlled conditions—both in solution free radical polymerization and via controlled radical techniques such as ATRP, RAFT, and anionic polymerization—to yield soluble, linear polymers with well-defined molecular weights and architectures [2][3]. The α-methyl group of the methacrylate backbone sterically and electronically attenuates the unwanted side reactions that plague the acrylate analog.

free radical polymerization crosslinking control furfuryl acrylate degradative chain transfer processability

Physical Property Benchmark for Optical Coating Formulation: FMA Density (1.078 g/mL) and Refractive Index (1.482) vs Methyl Methacrylate

Furfuryl methacrylate exhibits a monomer density of 1.078 g/mL at 25 °C and a refractive index of n20/D 1.482 , which are substantially higher than the corresponding values for methyl methacrylate (density 0.936 g/mL, n20/D 1.414) . These differences arise from the aromatic furan ring, which increases both molar refractivity and mass density relative to the simple methyl ester. In the context of transparent, self-healing polyacrylate coatings based on Diels–Alder chemistry, FMA-derived copolymers crosslinked with aliphatic bismaleimides exhibit outstanding optical transparency and absence of color compared to previous DA-based acrylate networks, a result ascribed to the careful selection of FMA as the furan-bearing monomeric precursor [1].

optical coatings refractive index density transparent coatings physical properties

Evidence-Backed Application Scenarios Where Furfuryl Methacrylate (CAS 3454-28-2) Provides Verifiable Advantage Over Analogs


Thermally Debondable and Reusable Structural Adhesives

FMA homopolymers and copolymers crosslinked with bismaleimides via Diels–Alder chemistry yield structural adhesives with lap shear strength exceeding 3 MPa that can be thermally debonded and rebonded over multiple cycles without performance loss, as directly demonstrated by Guo et al. (2025) using pFMA thin films deposited by iCVD [1]. This cyclic reversibility is impossible with conventional cyanoacrylate or epoxy adhesives and cannot be achieved with MMA, THFMA, or any saturated-ring methacrylate. Target sectors include consumer electronics (reworkable device bonding), automotive (recyclable component assembly), and sustainable packaging.

High-Tg, Bio-Based Photopolymerizable Resins for Additive Manufacturing

FMA serves as a bio-renewable reactive diluent and toughness modifier in DLP 3D printing resin formulations based on isosorbide methacrylate. Chu et al. (2023) demonstrated that incorporation of FMA raises fracture toughness from 37 to approximately 100 J/m² while maintaining Tg above 200 °C [2]. This combination of high thermal performance, bio-based carbon content, and enhanced damage tolerance is not accessible with petroleum-derived MMA or THFMA in these rigid thermoset systems. This scenario directly addresses procurement needs in high-performance additive manufacturing for aerospace tooling and biomedical device prototyping.

Self-Healing Transparent Optical Coatings

Linear copolymers of FMA with suitable acrylate comonomers, when crosslinked with aliphatic bismaleimides, produce optically transparent, colorless coatings that combine thermal remendability with hydrophobic surface properties, as reported by Raffa et al. (2020) [3]. The elevated refractive index of FMA (1.482 vs. 1.414 for MMA) enables the formulation of higher-index coating layers. Neither MMA nor THFMA can simultaneously deliver Diels–Alder-based self-healing and enhanced refractive index, making FMA the monomer of choice for optical coatings on displays, lenses, and photovoltaic modules.

Thermally Recyclable Thermoplastic Molding Compositions

Patent literature (Röhm GmbH, DE 41 04 319 A1) discloses polymethacrylate molding compositions containing 0.1–15 wt% FMA copolymerized with MMA, which can be covalently crosslinked at temperatures below 100 °C via Diels–Alder reaction with bismaleimides and subsequently de-crosslinked by heating above 200 °C for thermoplastic reprocessing [4]. This enables multiple cycles of molding, crosslinking for elevated service temperature, and recycling back to a thermoplastic state—a circular material lifecycle inaccessible with conventional, irreversibly crosslinked acrylics. This scenario is directly relevant to procurement for sustainable automotive and construction material supply chains.

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